Methyl 2-methoxy-6-vinylbenzoate
Description
Methyl 2-methoxy-6-vinylbenzoate is a benzoate ester characterized by a methoxy group at the 2-position and a vinyl group at the 6-position of the benzene ring. This compound belongs to a class of substituted benzoates with diverse applications in organic synthesis, polymer chemistry, and pharmaceutical research. The vinyl group introduces unique reactivity, enabling participation in polymerization or cross-coupling reactions, while the methoxy and ester groups contribute to its solubility and stability .
Properties
CAS No. |
921207-63-8 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-ethenyl-6-methoxybenzoate |
InChI |
InChI=1S/C11H12O3/c1-4-8-6-5-7-9(13-2)10(8)11(12)14-3/h4-7H,1H2,2-3H3 |
InChI Key |
NUCDCOHBDLSDNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)OC)C=C |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Vinyl vs. Methyl/Hydroxy Groups : The vinyl group in the target compound enhances reactivity (e.g., via radical or electrophilic addition) compared to the inert methyl group or polar hydroxy group in analogs .
- Substituent Position : The 6-vinyl substituent creates steric and electronic effects distinct from 4-methyl or 6-hydroxy analogs, influencing solubility and intermolecular interactions .
Functional Group Variations and Reactivity
Comparison with Methyl 6-Amino-2-Bromo-3-Methoxybenzoate (CAS 1340366-76-8)
This analog features bromine (2-position) and amino (6-position) groups. Key contrasts include:
- Reactivity: Bromine enables nucleophilic substitution, while the amino group facilitates electrophilic aromatic substitution. In contrast, the vinyl group in the target compound supports polymerization or Diels-Alder reactions .
- Applications: Brominated/aminated analogs are prioritized in medicinal chemistry (e.g., drug intermediates), whereas the vinylated compound may serve as a monomer in polymer synthesis .
Comparison with Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Diterpenoid esters (e.g., communic acid methyl esters) share the methyl ester functional group but differ in backbone complexity. These compounds exhibit higher molecular weights and biological activity (e.g., antimicrobial properties), unlike the simpler aromatic target compound .
Data Tables
Table 1: Substituent Effects on Physical Properties (Hypothetical Trends*)
| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity (Relative) |
|---|---|---|---|
| Methyl 2-methoxy-6-vinylbenzoate | ~250 | Moderate | High |
| Methyl 2-methoxy-6-methylbenzoate | ~230 | High | Low |
| Methyl 2-hydroxy-6-methoxybenzoate | ~220 | Very High | Moderate |
*Based on substituent polarity and steric effects .
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